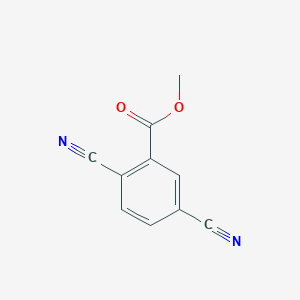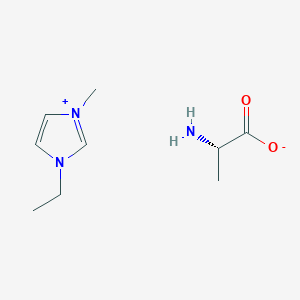![molecular formula C6H8N2O3S B1396125 Méthyl 4-méthyl-[1,2,3]thiadiazol-5-ylméthyl carbonate CAS No. 1089330-96-0](/img/structure/B1396125.png)
Méthyl 4-méthyl-[1,2,3]thiadiazol-5-ylméthyl carbonate
Vue d'ensemble
Description
“Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester” is a chemical compound with the molecular formula C6H8N2O3S . It has a molecular weight of 188.20626 .
Synthesis Analysis
The synthesis of similar compounds, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, has been reported . For instance, 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of “Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester” is represented by the formula C6H8N2O3S .Mécanisme D'action
The exact mechanism of action of Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to have a variety of biochemical and physiological effects. In cancer cells, Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to induce apoptosis and inhibit cell proliferation. In animal models, Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to improve cognitive function and reduce neuroinflammation. Additionally, Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to have immunomodulatory effects by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester in lab experiments is its high potency and selectivity. Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to have activity at low concentrations, making it a useful tool for studying biological processes. Additionally, Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester has been shown to have a good safety profile and low toxicity in animal models. However, one limitation of using Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester. One area of interest is the development of Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester and its potential applications in treating various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester are needed to optimize its use in clinical settings.
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, il est utilisé pour synthétiser de nouveaux composés ayant une activité antimicrobienne potentielle. Ses dérivés sont étudiés pour leur efficacité contre divers agents pathogènes, contribuant au développement de nouveaux antibiotiques .
Activité antitumorale et cytotoxique
Les dérivés thiadiazoliques ont été rapportés comme présentant des activités antitumorales et cytotoxiques. Ce composé, en particulier, peut être précieux dans la synthèse de nouveaux agents pour la recherche sur le cancer, ciblant des lignées cellulaires tumorales spécifiques .
Propriétés
IUPAC Name |
methyl (4-methylthiadiazol-5-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(12-8-7-4)3-11-6(9)10-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZCTFVVMGMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)COC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)

![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)


![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)


